Halogen Leaving-Group Superiority: Bromine vs. Chlorine in Pd-Catalyzed Cross-Coupling on the Furo[2,3-b]pyridine Scaffold
In the context of furo[2,3-b]pyridine derivatization, the 5-bromo substituent is expected to undergo oxidative addition with palladium catalysts significantly faster than the corresponding 5-chloro analog, based on established aryl halide reactivity scales . The bond dissociation energy for C–Br (approx. 284 kJ·mol⁻¹) versus C–Cl (approx. 397 kJ·mol⁻¹) translates to a reactivity difference of roughly two orders of magnitude in typical Suzuki-Miyaura couplings . This renders the brominated compound the preferred substrate for mild, room-temperature coupling conditions, minimizing decomposition of the acid-sensitive TMS group.
| Evidence Dimension | Relative oxidative addition reactivity in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br bond dissociation energy: ~284 kJ·mol⁻¹ (class value for aryl bromides) |
| Comparator Or Baseline | C–Cl bond dissociation energy: ~397 kJ·mol⁻¹ (representative 5-chloro analog) |
| Quantified Difference | Approx. 113 kJ·mol⁻¹ lower barrier; estimated >10² rate enhancement |
| Conditions | Homogeneous Pd(0) catalysis (e.g., Pd(PPh₃)₄), typical Suzuki-Miyaura conditions |
Why This Matters
Procurement of the brominated derivative ensures compatibility with mild coupling protocols, directly impacting synthetic yield and functional group tolerance during multi-step medicinal chemistry campaigns.
